molecular formula C22H28N4O3 B2952947 1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide CAS No. 1421583-83-6

1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide

Cat. No. B2952947
CAS RN: 1421583-83-6
M. Wt: 396.491
InChI Key: QOJGSZUGIJLFMI-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H28N4O3 and its molecular weight is 396.491. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Biological Activity

  • Synthesis techniques involving 5-oxopyrrolidine-3-carboxylic acids and 1,2,4-oxadiazole derivatives highlight the versatility of these compounds in creating novel bicyclic systems. These compounds are subject to biological activity predictions, indicating their potential in drug discovery and development (Kharchenko et al., 2008).

Polymeric Applications

  • Research into polyamides and poly(amide-imide)s reveals the integration of oxadiazole and pyrrolidine structures into polymers for enhanced thermal stability and solubility. These materials find applications in advanced fibers and plastics, demonstrating the structural utility of oxadiazole and pyrrolidine derivatives (Faghihi & Mozaffari, 2008).

Optoelectronic Materials

  • The development of blue light-emitting polyamides and poly(amide-imide)s containing 1,3,4-oxadiazole rings signifies the importance of such heterocyclic compounds in the creation of materials for optoelectronic devices. These compounds offer potential in light-emitting diodes (LEDs) and other electronic applications (Hamciuc et al., 2015).

Anticonvulsant and Antimicrobial Properties

  • Structural analysis of enaminones and thiohydantoins, which include pyrrolidine derivatives, underscores their significance in medicinal chemistry, particularly in developing anticonvulsant and antimicrobial agents. These studies not only elucidate the structural basis of activity but also contribute to the design of new therapeutics (Kubicki et al., 2000; Nural et al., 2018).

Organic Synthesis and Molecular Interactions

  • The synthesis and study of novel compounds incorporating oxadiazole and pyrrolidine structures are critical in understanding molecular interactions, such as those involving cannabinoid receptors. This research can lead to the development of new pharmacological agents with specific receptor affinities (Shim et al., 2002).

properties

IUPAC Name

1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-14-7-8-18(15(2)11-14)26-13-17(12-19(26)27)20(28)24-22(9-5-4-6-10-22)21-23-16(3)25-29-21/h7-8,11,17H,4-6,9-10,12-13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJGSZUGIJLFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3(CCCCC3)C4=NC(=NO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide

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